Methyl 4-hydrazinyl-3-methylbenzoate hydrochloride
Overview
Description
“Methyl 4-hydrazinyl-3-methylbenzoate hydrochloride” is a chemical compound with the CAS number 1431878-47-5 . It is also known by its synonyms and has a molecular weight of 216.667 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C9H12N2O2.ClH/c1-6-7(9(12)13-2)4-3-5-8(6)11-10;/h3-5,11H,10H2,1-2H3;1H
. This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms in the molecule.
Scientific Research Applications
Molecular Structure and Properties
Methyl 4-hydrazinyl-3-methylbenzoate hydrochloride has been studied for its molecular structure and properties. In the research by Cortés et al. (2013), molecules of related esters, including a compound structurally similar to this compound, show electronic polarization and are linked by hydrogen bonds to form sheets, which are crucial in understanding their molecular interactions and stability (Cortés, Abonía, Cobo, & Glidewell, 2013).
Photonic Applications
The compound's application in photonic devices has been explored due to its third-order nonlinear optical properties. A study by Nair et al. (2022) on hydrazone derivatives, which share structural similarities with this compound, demonstrated promising results for applications in photonic devices due to their nonlinear optical behavior (Nair et al., 2022).
Synthetic Applications
The synthesis and characterization of similar compounds have been a subject of interest, indicating the potential utility of this compound in various chemical syntheses. Xiao-xiao (2010) developed an improved process for synthesizing a similar compound, showcasing its relevance in industrial applications (He Xiao-xiao, 2010).
Antiproliferative Activities
Studies have also focused on the synthesis of derivatives with significant antiproliferative activities. Grozav et al. (2014) synthesized new arylidene-hydrazinyl-thiazole derivatives, similar to this compound, which showed significant activity against carcinoma cell lines, indicating potential applications in cancer research (Grozav et al., 2014).
Antimicrobial Applications
The synthesis and evaluation of dipeptide derivatives related to this compound have revealed their potential as antimicrobial agents. Moustafa et al. (2018) prepared a series of linear dipeptide derivatives showing good antimicrobial activity (Moustafa et al., 2018).
Chemical Stability Analysis
Ashfaq et al. (2020) reported the synthesis of a novel co-crystal salt involving a compound structurally similar to this compound, providing insights into its chemical stability and reactivity, which are crucial for its potential applications (Ashfaq et al., 2020).
Safety and Hazards
The safety data sheet for a related compound, “Methyl 4-(aminomethyl)benzoate hydrochloride”, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions should be taken when handling “Methyl 4-hydrazinyl-3-methylbenzoate hydrochloride”.
Properties
IUPAC Name |
methyl 4-hydrazinyl-3-methylbenzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6-5-7(9(12)13-2)3-4-8(6)11-10;/h3-5,11H,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMUVUSXCUMMCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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